molecular formula C22H26N2O3 B2905379 3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 955759-72-5

3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Cat. No.: B2905379
CAS No.: 955759-72-5
M. Wt: 366.461
InChI Key: NTDPSYSOEMBQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a methoxyphenyl group, a propionyl group, and a tetrahydroisoquinoline moiety. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Tetrahydroisoquinoline Core: Starting from a suitable precursor, the tetrahydroisoquinoline core can be synthesized through a Pictet-Spengler reaction.

    Introduction of the Propionyl Group: The propionyl group can be introduced via an acylation reaction using propionyl chloride in the presence of a base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, such compounds are often investigated for their potential pharmacological activities. They may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, 3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide could be explored for its potential therapeutic effects. It may be studied for its efficacy in treating various diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
  • 3-(4-methoxyphenyl)-N-(2-butyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide lies in its specific functional groups and their arrangement, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, or therapeutic potentials.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-22(26)24-13-12-17-7-8-19(14-18(17)15-24)23-21(25)11-6-16-4-9-20(27-2)10-5-16/h4-5,7-10,14H,3,6,11-13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDPSYSOEMBQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.